3-(2-Bromo-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester
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Overview
Description
3-(2-Bromo-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethyl ester functional group, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2-bromo-4-trifluoromethylphenol with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the esterification process. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, carboxylic acids, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Bromo-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Bromo-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester exerts its effects involves interactions with various molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways. The ester group can undergo hydrolysis to release active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-trifluoromethylphenol
- 4-(Trifluoromethyl)phenylboronic acid
- (4-Bromo-2-(trifluoromethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, 3-(2-Bromo-4-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both bromine and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)12(14,15)16/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYQLBDPHYIVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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